2-Cyano-4-methoxyphenylboronic Acid

カタログ番号 B580527

CAS番号:

1233968-22-3

分子量: 176.966

InChIキー: GZCUBWKIKPSBPB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

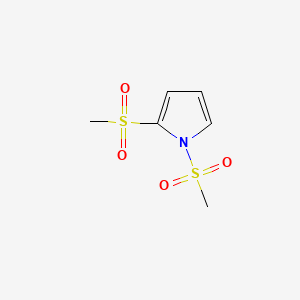

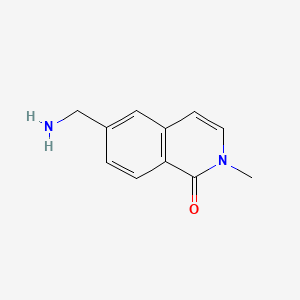

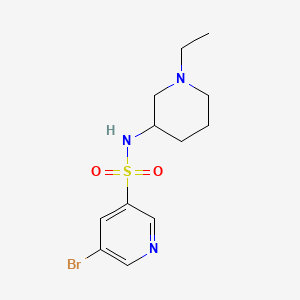

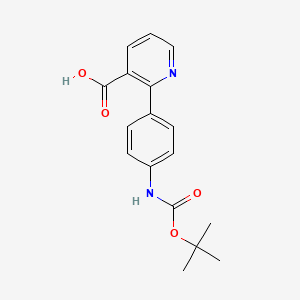

2-Cyano-4-methoxyphenylboronic Acid is a chemical compound with the molecular formula C8H8BNO3 . It is used as a reactant in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties and in the synthesis of aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands .

Molecular Structure Analysis

The molecular weight of 2-Cyano-4-methoxyphenylboronic Acid is 176.97 . The InChI code is 1S/C8H8BNO3/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,11-12H,1H3 .Chemical Reactions Analysis

2-Cyano-4-methoxyphenylboronic Acid is involved in various chemical reactions. It is used in Suzuki-Miyaura cross-coupling reactions , Pd-catalyzed direct arylation , and in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties .Physical And Chemical Properties Analysis

2-Cyano-4-methoxyphenylboronic Acid is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用

Catalytic Protodeboronation of Pinacol Boronic Esters

- Scientific Field : Organic Chemistry

- Application Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis. In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .

- Methods of Application : The researchers reported catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach. Paired with a Matteson–CH 2 –homologation, their protocol allows for formal anti-Markovnikov alkene hydromethylation .

- Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Suzuki-Miyaura Cross-Coupling Reactions

- Scientific Field : Organic Chemistry

- Application Summary : 4-Methoxyphenylboronic acid is used as a reagent for Suzuki-Miyaura cross-coupling reactions .

- Methods of Application : The specific methods of application are not detailed in the source, but typically, Suzuki-Miyaura cross-coupling reactions involve the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst .

- Results or Outcomes : The outcomes of these reactions are biaryl compounds, which are commonly found in pharmaceuticals and organic materials .

Electrochemical Redox Probe

- Scientific Field : Biochemistry

- Application Summary : 4-Methoxyphenylboronic acid can be used as an electrochemical redox probe for the selective detection of hydrogen peroxide (H2O2) in live cells .

- Methods of Application : The specific methods of application are not detailed in the source, but typically, this involves the use of electrochemical techniques to measure the redox potential of the boronic acid in the presence of H2O2 .

- Results or Outcomes : This method allows for the selective detection of H2O2 in live cells, which is important for understanding cellular processes and disease states .

Chemical Vapor Deposition (CVD) of Graphene

- Scientific Field : Materials Science

- Application Summary : 4-Methoxyphenylboronic acid can be used in the chemical vapor deposition (CVD) of graphene with in-situ phosphorous or boron doping .

- Methods of Application : The specific methods of application are not detailed in the source, but typically, this involves the use of CVD techniques to deposit a thin layer of graphene on a substrate, with the boronic acid serving as a source of boron or phosphorous dopants .

- Results or Outcomes : This method allows for the production of doped graphene, which can have improved electronic properties compared to undoped graphene .

N-Arylation of Imidazoles and Amines

- Scientific Field : Organic Chemistry

- Application Summary : 4-Methoxyphenylboronic acid can be used in the N-arylation of imidazoles and amines catalyzed by copper exchange of calcium fluorophosphates .

- Methods of Application : The specific methods of application are not detailed in the source, but typically, this involves the reaction of the boronic acid with an imidazole or amine in the presence of a copper catalyst .

- Results or Outcomes : This method allows for the synthesis of N-arylated imidazoles and amines, which are important building blocks in organic synthesis .

Synthesis of Biological Inhibitors

- Scientific Field : Biochemistry

- Application Summary : 4-Methoxyphenylboronic acid can be used in the preparation of various biological inhibitors .

- Methods of Application : The specific methods of application are not detailed in the source, but typically, this involves the reaction of the boronic acid with other reagents to synthesize the desired inhibitors .

- Results or Outcomes : This method allows for the synthesis of various biological inhibitors, which can be used in the study of biological processes and the development of new drugs .

Safety And Hazards

特性

IUPAC Name |

(2-cyano-4-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCUBWKIKPSBPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)C#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-4-methoxyphenylboronic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1,2-Dimethanesulfonylpyrrole

1373232-67-7

N-Cbz-3-bromo-4-fluoroaniline

1256633-39-2

![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B580445.png)